1-Bromo-3-(3,4-dichlorophenyl)propan-2-one

Lipophilicity Chromatography ADME

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one (CAS 651358-41-7) is a halogenated aromatic ketone belonging to the α-bromo ketone class, characterized by a 3,4-dichlorophenyl ring, a central propan-2-one scaffold, and a reactive primary alkyl bromide. With a molecular formula of C9H7BrCl2O and a molecular weight of 281.96 g/mol, this compound serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H7BrCl2O
Molecular Weight 281.96 g/mol
CAS No. 651358-41-7
Cat. No. B1523650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
CAS651358-41-7
Molecular FormulaC9H7BrCl2O
Molecular Weight281.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)CBr)Cl)Cl
InChIInChI=1S/C9H7BrCl2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2
InChIKeyQDXQRVMHTLDGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one (CAS 651358-41-7): A Strategic α-Bromo Ketone Building Block for Targeted Synthesis


1-Bromo-3-(3,4-dichlorophenyl)propan-2-one (CAS 651358-41-7) is a halogenated aromatic ketone belonging to the α-bromo ketone class, characterized by a 3,4-dichlorophenyl ring, a central propan-2-one scaffold, and a reactive primary alkyl bromide . With a molecular formula of C9H7BrCl2O and a molecular weight of 281.96 g/mol, this compound serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis . Its documented use in patent literature as a precursor to sodium channel inhibitor candidates highlights its relevance in early-stage drug discovery programs [1].

Why 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one Cannot Be Replaced by Common Analogs in Research and Development


In procurement and experimental design, substituting 1-bromo-3-(3,4-dichlorophenyl)propan-2-one with a close analog—such as its chloro derivative, a regioisomeric bromo ketone, or a less substituted phenyl variant—can lead to divergent synthetic outcomes or invalidate analytical methods. The specific 3,4-dichloro substitution pattern on the phenyl ring markedly alters the compound's calculated lipophilicity (LogP of 3.50) compared to mono-chloro (LogP 2.85) or regioisomeric (LogP 3.96) analogs, which directly impacts chromatographic retention and partitioning behavior . Furthermore, the primary alkyl bromide at the 1-position is a critical structural feature; regioisomers where the bromine is situated on a secondary carbon (e.g., 2-bromo-1-(3,4-dichlorophenyl)propan-1-one) exhibit different reactivity profiles and serve distinct roles, such as a bupropion impurity reference standard rather than a general synthetic intermediate [1]. The quantitative evidence below details where these differences become critical for application-specific selection.

Quantitative Differentiation Evidence for 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one (CAS 651358-41-7)


Comparative Lipophilicity (LogP) Analysis: Impact on Chromatographic Method Development and Biological Partitioning

The calculated partition coefficient (LogP) of 1-bromo-3-(3,4-dichlorophenyl)propan-2-one is 3.50, positioning it as an intermediate hydrophobicity analog within its structural class. This value is 0.16 units higher than its 1-chloro counterpart (LogP 3.34) and 0.65 units higher than the 4-monochloro phenyl analog (LogP 2.85), indicating a measurable increase in lipophilicity compared to these alternatives . Conversely, it is 0.46 units lower than the regioisomeric 2-bromo-1-(3,4-dichlorophenyl)propan-1-one (LogP 3.96), demonstrating that the position of the carbonyl and bromine significantly modulates hydrophobicity . These differences are significant enough to alter reverse-phase HPLC retention times and impact predictions of in silico ADME properties, such as logD and permeability estimates.

Lipophilicity Chromatography ADME Physicochemical Properties

Regiochemical Specificity: Divergent Utility as a Synthetic Intermediate vs. an Analytical Impurity Standard

The position of the bromine atom and carbonyl group on the propanone backbone dictates the compound's application. 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one (bromine at the 1-position, ketone at the 2-position) is explicitly utilized in patent literature as a key intermediate for synthesizing sodium channel inhibitors [1]. Its regioisomer, 2-bromo-1-(3,4-dichlorophenyl)propan-1-one (bromine at the 2-position, ketone at the 1-position), is cataloged as 'Bupropion Impurity 13' and serves as an analytical reference standard for impurity profiling of the antidepressant drug bupropion [2]. This functional divergence underscores the critical importance of regiochemical identity; the two isomers cannot substitute for one another in either the synthetic or analytical context without compromising the validity of the intended application [3].

Regiochemistry Synthetic Intermediate Analytical Reference Standard Medicinal Chemistry

Enhanced Reactivity of the C-Br Bond Compared to the C-Cl Analog in Nucleophilic Substitution Reactions

The primary alkyl bromide in 1-bromo-3-(3,4-dichlorophenyl)propan-2-one is intrinsically more reactive towards nucleophilic substitution (SN2) than the corresponding chloride in 1-chloro-3-(3,4-dichlorophenyl)propan-2-one (CAS 33107-81-2). This is a well-established principle in physical organic chemistry: the bromide ion is a superior leaving group compared to chloride due to its weaker C-Br bond (bond dissociation energy: C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol) [1]. In practice, this translates to higher reaction rates and yields under milder conditions when the bromo compound is employed for alkylation or amination reactions. The patent synthesis of sodium channel inhibitors specifically leverages this reactivity to efficiently install amine nucleophiles onto the propanone scaffold [2], a transformation that would proceed sluggishly or require forcing conditions with the chloro analog.

Nucleophilic Substitution Leaving Group Reaction Kinetics Synthetic Efficiency

Physicochemical Profile: Calculated Polar Surface Area (PSA) and its Role in CNS Drug Design

The topological polar surface area (tPSA) of 1-bromo-3-(3,4-dichlorophenyl)propan-2-one is calculated to be 17.07 Ų . This value is identical to its chloro analog and the mono-chloro phenyl analog, all sharing the same heteroatom count. However, in the context of central nervous system (CNS) drug discovery, a tPSA below 60-70 Ų is a key predictor of blood-brain barrier permeability [1]. The compound's exceptionally low tPSA, combined with its higher LogP (3.50) compared to less lipophilic analogs, places it in a favorable property space for CNS-penetrant lead molecules, which is relevant given its use in synthesizing ion channel modulators [2]. While direct CNS activity data for the compound itself is lacking, these calculated parameters are routinely used by medicinal chemists to prioritize building blocks for CNS-focused libraries.

Polar Surface Area Blood-Brain Barrier CNS Drug Discovery Physicochemical Property

High-Impact Application Scenarios for Procuring 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one


Synthesis of Sodium Channel Inhibitors for Pain and Neurology Programs

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is an established building block for constructing sodium channel blockers, as exemplified in Patent US 7,615,569 B2 [1]. Its primary alkyl bromide is poised for nucleophilic displacement by amine-containing heterocycles, facilitating the rapid assembly of focused compound libraries targeting Nav1.x channels. The documented synthetic protocol provides a validated starting point, reducing method development time for medicinal chemistry teams.

Development of Robust HPLC Methods for Reaction Monitoring and Purity Assessment

The compound's distinct LogP of 3.50, compared to its chloro analog (LogP 3.34) , necessitates the use of a genuine reference standard to develop accurate HPLC or UPLC methods. Using the incorrect analog as a surrogate for method development will produce inaccurate retention time data, potentially causing a failure to detect critical impurities or monitor reaction progress correctly.

Parallel Library Synthesis Leveraging C-Br vs. C-Cl Differential Reactivity

In medicinal chemistry campaigns, the kinetic advantage of the C-Br bond in nucleophilic substitution reactions [2] enables high-throughput parallel synthesis under mild conditions. The bromo compound can be reacted with diverse amine, thiol, or alkoxide nucleophiles in 96-well plates at ambient temperature, offering superior conversion rates compared to the chloro analog, which may require heating or microwave irradiation to achieve comparable yields.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

For programs focused on neurological targets, the compound's low tPSA (17.07 Ų) and moderate LogP (3.50) align with the property ranges predictive of CNS penetration [3]. This makes it an ideal core scaffold for early-stage libraries where central target engagement is hypothesized, as documented in patent strategies for ion channel-modulating compounds [1].

Quote Request

Request a Quote for 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.